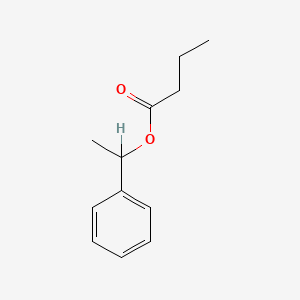
6-Chloro-n4-methylpyrimidine-2,4-diamine
Übersicht
Beschreibung
6-Chloro-n4-methylpyrimidine-2,4-diamine (6-Cl-MPDA) is an organic compound with a unique structure that can be used in a variety of scientific applications. It is a colorless, odorless, crystalline solid that is highly soluble in water. 6-Cl-MPDA is a versatile molecule that has been used in several scientific fields, including biochemistry, pharmacology, and chemistry. It is also used in the synthesis of pharmaceuticals, agricultural chemicals, and other compounds.
Wissenschaftliche Forschungsanwendungen
Synthesis and Intermediate Applications
- 6-Chloro-n4-methylpyrimidine-2,4-diamine is a key intermediate in synthesizing various pharmaceuticals. For example, it's used in the synthesis of dasatinib, an anticancer drug. The synthesis involves cyclization and chlorination processes, highlighting its role in complex chemical reactions (Guo Lei-ming, 2012).
Antiviral Activity
- This compound has shown antiviral activity, particularly against retroviruses. Derivatives of 2,4-diaminopyrimidine, structurally similar to 6-Chloro-n4-methylpyrimidine-2,4-diamine, have been found effective against human immunodeficiency virus and Moloney murine sarcoma virus in cell culture (D. Hocková et al., 2003).
Immunological Applications
- It's been used to create TLR8 agonists, which can induce a specific cytokine profile favoring Type 1 helper T cells, crucial in immune responses. Such applications demonstrate its potential in developing immunomodulatory agents (M. Beesu et al., 2016).
Cytokinin Activity
- Derivatives of 4-aminopyrimidine, related to 6-Chloro-n4-methylpyrimidine-2,4-diamine, show high cytokinin activity, which is significant in plant growth and development. This suggests potential applications in agriculture and botany (V. I. Gunar et al., 1969).
Chemical Synthesis and Crystallography
- Its role in the synthesis of complex chemicals like tetrahydropteridine derivatives, which have various pharmaceutical applications, is notable. Additionally, its derivatives have been studied for their crystal structure, contributing to the understanding of molecular interactions and stability (S. W. Bailey et al., 1992).
Halogen Bond Studies
- Studies involving cocrystals of this compound have provided insights into hydrogen and halogen bond-based synthons, which are crucial in crystal engineering and materials science (Valeska Gerhardt & E. Egert, 2015).
Electrochemical Research
- Research on the electrolytic reduction of derivatives like 2-Amino-4-chloropyrimidine offers insights into the electrochemical properties of these compounds, relevant in developing new electrochemical processes and materials (Kiichiro Sugino et al., 1957).
Regioselectivity in Chemical Reactions
- The compound's derivatives have been studied for regioselective displacement reactions, crucial in organic synthesis and pharmaceutical research. Understanding such reactions can lead to more efficient synthesis of complex molecules (A. Doulah et al., 2014).
Eigenschaften
IUPAC Name |
6-chloro-4-N-methylpyrimidine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClN4/c1-8-4-2-3(6)9-5(7)10-4/h2H,1H3,(H3,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXWJDRREGHIEMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC(=NC(=N1)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70905553 | |
| Record name | 6-Chloro-N~4~-methylpyrimidine-2,4(1H,3H)-diimine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70905553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1005-37-4 | |
| Record name | 1005-37-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36831 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Chloro-N~4~-methylpyrimidine-2,4(1H,3H)-diimine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70905553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(4-Chlorophenyl)methoxy]-3-methoxybenzaldehyde](/img/structure/B1594868.png)

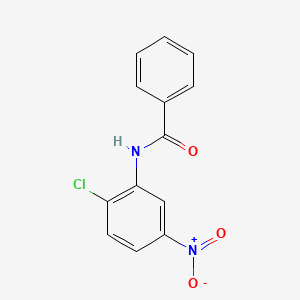
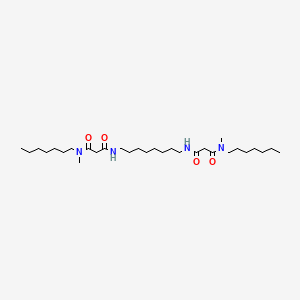
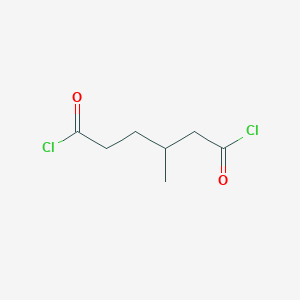

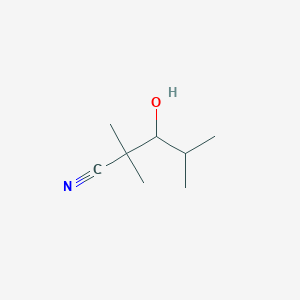
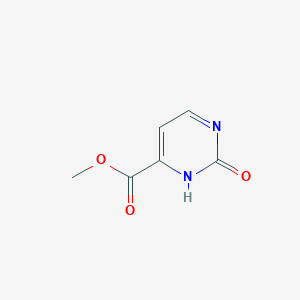

![1,4-Dioxaspiro[4.5]decan-8-yl 4-methylbenzenesulfonate](/img/structure/B1594884.png)

